[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
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Overview
Description
[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a synthetic organic compound known for its unique chemical structure and properties. It features a pyrazole ring substituted with chloro and difluoromethyl groups, making it a valuable scaffold in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of chloro and difluoromethyl groups via halogenation and difluoromethylation reactions. The final step involves the attachment of the acetic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro and difluoromethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid serves as a versatile building block for synthesizing more complex molecules
Biology
The compound is used in biological research to study enzyme interactions and metabolic pathways. Its derivatives have shown potential as enzyme inhibitors, making it valuable in drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic properties. They have shown promise in treating various diseases, including cancer and inflammatory conditions, due to their ability to modulate specific biological targets.
Industry
Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are employed as active ingredients in pesticides and herbicides, as well as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of [4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and difluoromethyl groups enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The compound can inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [4-chloro-3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
- [4-chloro-3,5-bis(fluoromethyl)-1H-pyrazol-1-yl]acetic acid
- [4-chloro-3,5-bis(methyl)-1H-pyrazol-1-yl]acetic acid
Uniqueness
Compared to similar compounds, [4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid stands out due to the presence of difluoromethyl groups, which impart unique electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-[4-chloro-3,5-bis(difluoromethyl)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF4N2O2/c8-3-4(6(9)10)13-14(1-2(15)16)5(3)7(11)12/h6-7H,1H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIPUVSMEOUMIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=C(C(=N1)C(F)F)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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